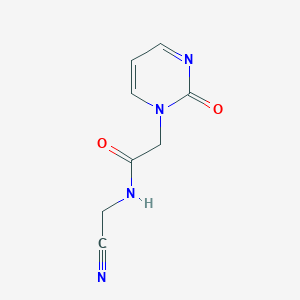

![molecular formula C18H25N3O4S B2549658 ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate CAS No. 2097869-05-9](/img/structure/B2549658.png)

ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various thiazole derivatives has been explored in the provided papers. For instance, the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters has been described, which involves fusion with aromatic aldehydes and subsequent dehydrogenation to yield oxazoles and thiazoles . Another study reports the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolopyridine derivatives have been achieved .

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been characterized using spectroscopic methods and X-ray diffraction, with further investigation by DFT quantum chemical methods . The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers and quartets in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives includes the formation of Mannich bases, N-acetylderivatives, and bicyclic compounds through cyclization reactions . The synthesis of Schiff base compounds from thienopyridine derivatives and aromatic aldehydes has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been corroborated spectroscopically, and their structures confirmed by elemental analyses . The crystal and molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as evidenced by X-ray crystallographic analysis and DFT studies . The thermal behavior of these compounds has also been characterized .

科学的研究の応用

Structural Analysis and Molecular Interaction

Research involving ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives has provided insights into their molecular structure and interactions. These compounds display a propensity for forming hydrogen-bonded dimers through N—H⋯N and N—H⋯O interactions, which are fundamental for understanding their chemical behavior and potential applications in designing more effective molecules for various scientific applications (Lynch & McClengahan, 2004).

Synthesis and Transformation in Peptide Research

In peptide research, derivatives of ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate have been explored for their isomerization characteristics. This research underscores the compound's racemization during thiazoline ring formation, highlighting its relevance in understanding peptide structure and stability, which is crucial for therapeutic peptide design (Hirotsu, Shiba, & Kaneko, 1970).

Antimicrobial Activity

The antimicrobial properties of thiazole and its fused derivatives, including those related to the compound , have been a subject of interest. Studies show that these compounds exhibit significant in vitro antimicrobial activity against various bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Wardkhan et al., 2008).

Catalytic Applications

Research into divalent ytterbium complexes incorporating amido groups indicates the potential for catalytic applications, including in styrene hydrophosphination and hydroamination reactions. This highlights the broader applicability of compounds with similar functional groups in catalysis, which is essential for developing more efficient and sustainable chemical synthesis methods (Basalov et al., 2014).

Anticancer Activity

Compounds structurally related to ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate have been investigated for their potential anticancer activity. For instance, arylazothiazoles and 1,3,4-thiadiazoles have shown promising results against colon and liver carcinoma cell lines, indicating the possible utility of related compounds in cancer research (Gomha et al., 2015).

特性

IUPAC Name |

ethyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-5-25-16(24)9-6-7-11-13(9)20-17(26-11)21-15(23)12-10(18(2,3)4)8-19-14(12)22/h9-10,12H,5-8H2,1-4H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLHVUUNQKJSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3C(CNC3=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

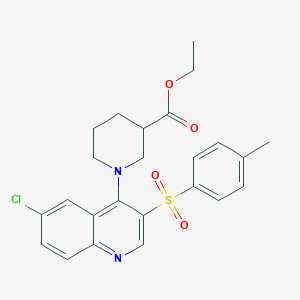

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

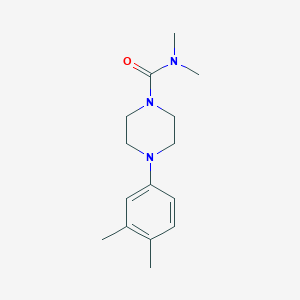

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

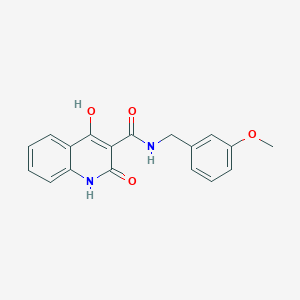

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)